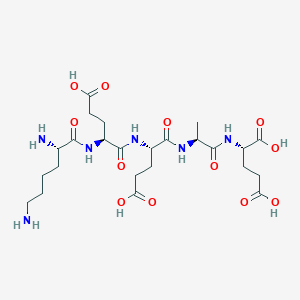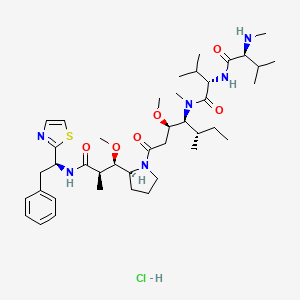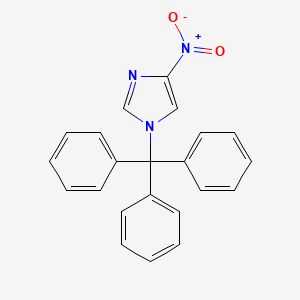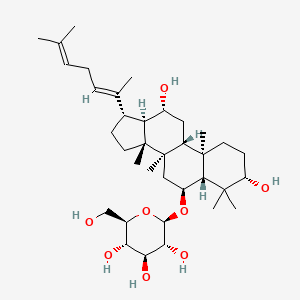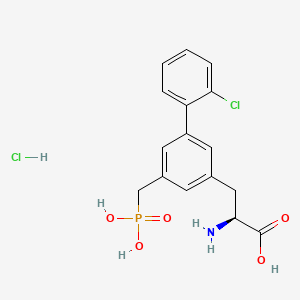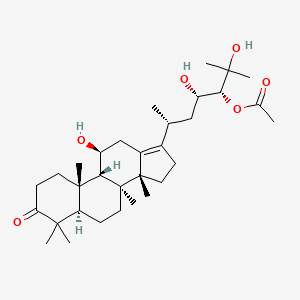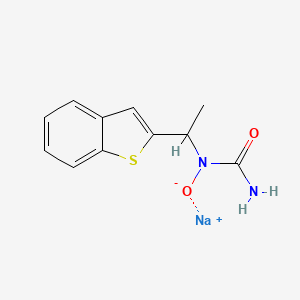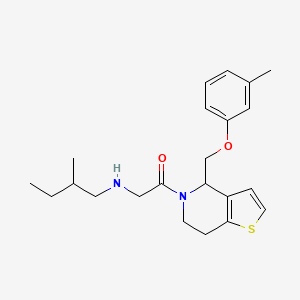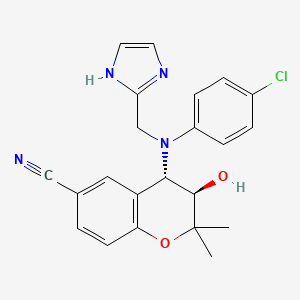![molecular formula C18H11F6N3O B1139443 2,6-difluoro-N-[1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]benzamide CAS No. 1253186-49-0](/img/structure/B1139443.png)
2,6-difluoro-N-[1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]benzamide
Übersicht
Beschreibung
This compound, also known as GSK-5498A, is a selective small molecule blocker of the CRAC channel . It has been found to have an effect in restraining pro-inflammatory cytokine . The molecular formula of this compound is C18H11F6N3O and it has a molecular weight of 399.29.
Synthesis Analysis
The synthesis of this compound involves several steps. One of the key intermediates in the synthesis process is 2,6-difluorobenzamide . This intermediate can be obtained by the hydrolysis of 2,6-difluorobenzonitrile . It is then used to synthesize the next intermediate, 2,6-difluorobenzoyl isocyanate .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring attached to a benzamide group via a methylene bridge . The benzamide group is substituted with two fluorine atoms at the 2 and 6 positions . The pyrazole ring is also substituted with a benzyl group, which contains a trifluoromethyl group and a fluorine atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include hydrolysis, amide formation, and isocyanate formation . The exact reaction conditions and reagents used would depend on the specific synthesis route chosen.Wissenschaftliche Forschungsanwendungen
PET Imaging Agent for Cancer : A study synthesized a related compound, "2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide", as a potential PET imaging agent for detecting B-Raf(V600E) in cancers (Wang, Gao, Miller, & Zheng, 2013).
Herbicidal Activity : Another study focused on the synthesis of phenyl and benzoxazinyl pyrazole derivatives, which included structures related to the query compound, for their herbicidal activity. Some of these compounds demonstrated high bioactivity, indicating their potential as effective herbicides (Zhou, Xue, Wang, & Qu, 2010).
Antitubercular and Antibacterial Activities : A series of carboxamide derivatives, including compounds structurally related to the query, showed promising antitubercular and antibacterial activities. Some derivatives were more potent than reference drugs like Pyrazinamide and Streptomycin (Bodige, Ravula, Gulipalli, Endoori, Cherukumalli, Chandra, & Seelam, 2020).
Antifungal, Anti-Inflammatory, and Antioxidant Agents : Difluorophenyl pyrazole chalcone conjugates, structurally related to the compound , were synthesized and showed significant antifungal, anti-inflammatory, and antioxidant activities (Jadhav, Peerzade, Hublikar, Varpe, Kulkarni, & Bhosale, 2020).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2,6-difluoro-N-[1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F6N3O/c19-12-4-1-3-11(18(22,23)24)10(12)9-27-8-7-15(26-27)25-17(28)16-13(20)5-2-6-14(16)21/h1-8H,9H2,(H,25,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBGZAJDHUHMAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN2C=CC(=N2)NC(=O)C3=C(C=CC=C3F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F6N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


